molecular formula C21H17F2N3O3S2 B2690882 N-(3,4-difluorophenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide CAS No. 1207049-49-7

N-(3,4-difluorophenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide

Cat. No.: B2690882
CAS No.: 1207049-49-7
M. Wt: 461.5
InChI Key: MNYOCFXWLQVHLO-UHFFFAOYSA-N
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Description

N-(3,4-Difluorophenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a complex synthetic compound designed for research applications. Its molecular structure incorporates key pharmacophores, including a 1,2,4-oxadiazole ring and a sulfonamide group attached to a thiophene scaffold, which are often associated with significant biological activity. Compounds featuring this specific combination of heterocycles are of high interest in medicinal chemistry and drug discovery for their potential to interact with various biological targets. While the precise biological profile of this compound is under investigation, its structural features suggest potential as a key intermediate or lead compound in pharmaceutical research. The 1,2,4-oxadiazole moiety is a privileged structure in drug design, known for its metabolic stability and ability to participate in hydrogen bonding, while the sulfonamide group can act as an enzyme inhibitor by mimicking natural substrates. The inclusion of a difluorophenyl group is a common strategy in modern medicinal chemistry to fine-tune a compound's electronic properties, metabolic stability, and binding affinity. Researchers may explore its applications in developing therapies for various diseases, including cancer, where structurally similar sulfonamide derivatives have been identified as potent and selective inhibitors of kinases like B-Raf V600E . This compound is provided for non-human research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N3O3S2/c1-3-13-4-6-14(7-5-13)20-24-21(29-25-20)19-18(10-11-30-19)31(27,28)26(2)15-8-9-16(22)17(23)12-15/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYOCFXWLQVHLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-Difluorophenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

  • A difluorophenyl group.
  • An oxadiazole moiety.
  • A thiophene ring.
  • A sulfonamide functional group.

This structural diversity may contribute to its varied biological activities.

Biological Activity Overview

The biological activities of sulfonamides and related compounds have been extensively studied. The following sections detail the specific activities attributed to this compound.

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant activity against various bacterial strains. For instance:

  • In vitro studies indicate that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

These findings suggest that modifications in the aromatic rings and the presence of fluorine atoms enhance antimicrobial efficacy.

Anticancer Activity

Research has demonstrated that oxadiazoles possess anticancer properties. The compound under discussion has shown promise in inhibiting cancer cell proliferation:

  • Case Study : A derivative exhibited an IC50 value of 12 µM against the HCT116 colon cancer cell line, indicating potent anticancer activity.
Cell LineIC50 (µM)
HCT116 (Colon)12
MCF7 (Breast)15

The mechanism appears to involve apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

Sulfonamides are also recognized for their anti-inflammatory properties. The compound has been evaluated for its ability to reduce inflammation markers:

  • Experimental Models : In rodent models of inflammation, administration resulted in a significant decrease in TNF-alpha and IL-6 levels.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis.
  • Interference with Cellular Signaling : The compound could disrupt signaling pathways associated with cancer cell proliferation and survival.
  • Modulation of Immune Response : Its anti-inflammatory effects may stem from modulation of cytokine production.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key structural analogs:

Compound Name Core Structure Key Substituents Functional Groups Potential Properties
Target Compound Thiophene-sulfonamide 3,4-Difluorophenyl (N-methyl), 4-ethylphenyl-oxadiazole Sulfonamide, Oxadiazole, Fluorine High lipophilicity, moderate solubility
2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide Thiophene-sulfonamide 4-Fluorophenyl-oxadiazole, 4-methoxyphenyl Sulfonamide, Oxadiazole, Methoxy Enhanced solubility (methoxy), reduced metabolic stability
N-(2,3-Dimethylphenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide Acetamide-triazole Phenyl-triazole, 4-propylphenoxymethyl Acetamide, Triazole, Propylphenoxy High steric bulk, variable solubility
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide Acetamide-triazole 4-Chlorophenyl-triazole, 3,4-difluorophenyl Acetamide, Triazole, Chlorine Electron-withdrawing effects (Cl, F), moderate lipophilicity
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Acetamide-triazole Ethyl-triazole, thiophene, 4-fluorophenyl Acetamide, Triazole, Thiophene Enhanced π-π stacking (thiophene), moderate solubility
Key Observations:

Substituent Effects: The 4-ethylphenyl group on the oxadiazole (target) increases lipophilicity compared to 4-fluorophenyl () or chlorophenyl () analogs. 3,4-Difluorophenyl (target) provides stronger electron-withdrawing effects than 4-methoxyphenyl (), which may enhance receptor binding but reduce solubility. N-Methylation in the sulfonamide moiety (target) reduces hydrogen-bonding capacity compared to non-methylated analogs, possibly improving membrane permeability .

Computational Docking Insights

Key inferences:

  • The 4-ethylphenyl group may occupy hydrophobic pockets more effectively than smaller substituents (e.g., fluorine).
  • The 3,4-difluorophenyl moiety could enhance interactions with aromatic residues (e.g., tyrosine) via halogen bonding .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing N-(3,4-difluorophenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide?

  • Methodology :

  • Step 1 : Synthesize the 1,2,4-oxadiazole core via cyclization of amidoximes with carboxylic acid derivatives. For example, react 4-ethylbenzamidoxime with thiophene-3-sulfonyl chloride under reflux in anhydrous THF .
  • Step 2 : Introduce the N-methyl group via alkylation using methyl iodide in the presence of a base like K₂CO₃ in DMF .
  • Step 3 : Couple the oxadiazole intermediate with 3,4-difluoroaniline using Mitsunobu conditions (DIAD, PPh₃) or nucleophilic substitution .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC : Use a C18 column with a methanol/water mobile phase (70:30) to assess purity (>98%) .
  • NMR : Confirm substitution patterns (e.g., fluorine atoms at 3,4 positions on phenyl, methyl group on thiophene) via ¹H/¹³C/¹⁹F NMR .
  • Mass Spectrometry : ESI-MS in positive ion mode to validate molecular weight (e.g., [M+H]⁺ peak at m/z ~500) .

Advanced Questions

Q. What strategies can resolve contradictions in reported reaction yields for oxadiazole ring formation?

  • Experimental Design :

  • Variable Screening : Test solvents (THF vs. DMF), temperatures (reflux vs. microwave-assisted), and catalysts (ZnCl₂ vs. TFA) to optimize cyclization efficiency .
  • In Situ Monitoring : Use FT-IR to track the disappearance of the amidoxime N–H stretch (~3350 cm⁻¹) and emergence of oxadiazole C=N (~1600 cm⁻¹) .
  • Statistical Analysis : Apply a factorial design to identify critical parameters (e.g., reaction time, stoichiometry) affecting yield .

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases)?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonding between the sulfonamide group and Lys721 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Monitor RMSD and binding free energy (MM-PBSA) .
  • SAR Analysis : Compare with analogs (e.g., replacing 4-ethylphenyl with cycloheptyl) to identify critical substituents for activity .

Q. What advanced spectroscopic techniques characterize electronic effects of the difluorophenyl group?

  • Approach :

  • UV-Vis Spectroscopy : Measure λmax shifts in polar vs. nonpolar solvents to assess conjugation disruption by fluorine atoms .
  • Fluorescence Quenching : Titrate with iodide ions to study solvent accessibility of the sulfonamide moiety .
  • X-ray Crystallography : Resolve crystal structure to confirm dihedral angles between oxadiazole and thiophene rings, which influence π-π stacking .

Data Contradictions and Resolution

Q. Conflicting reports exist on the stability of the sulfonamide group under acidic conditions. How can this be addressed?

  • Resolution :

  • Controlled Degradation Studies : Expose the compound to HCl (0.1–1 M) at 25–60°C. Monitor decomposition via HPLC and identify products (e.g., hydrolyzed sulfonic acid) .
  • Protection Strategies : Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to enhance sulfonamide stability .

Biological Activity and Mechanism

Q. What in vitro assays are recommended to evaluate this compound’s potential as a kinase inhibitor?

  • Protocols :

  • Enzyme Inhibition : Use a fluorescence-based ADP-Glo™ assay to measure IC₅₀ against recombinant kinases (e.g., EGFR, VEGFR) .
  • Cell Viability : Treat cancer cell lines (e.g., A549, HeLa) and quantify apoptosis via Annexin V/PI staining .

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